molecular formula C8H11NO2S B8654894 Ethyl 2-(1,3-thiazol-4-yl)propanoate

Ethyl 2-(1,3-thiazol-4-yl)propanoate

Cat. No. B8654894
M. Wt: 185.25 g/mol
InChI Key: IYHBGNQFEWVORH-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

A solution of 5.0 g (27 mmol) of ethyl 2-(1,3-thiazol-4-yl)propanoate from step A above in 25 mL of methanol was added dropwise to a mixture of 6.6 mL (33 mmol) of a 5 N aqueous NaOH solution, water (16 ml) and methanol (30 ml). After addition was complete the mixture was stirred for 2 h. The methanol was removed by evaporation and the pH of the remaining aqueous was adjusted to ˜2.5 with a concentrated hydrogen chloride solution. The mixture was saturated with solid sodium chloride and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and treated with activated charcoal overnight. The mixture was filtered and evaporated to afford the title compound as an off-white solid 4.0 g (95%). 1H NMR (500 MHz, CDCl3) δ: 1.63 (d, J=7.3, 3H), 4.11 (q, J=7.3), 7.25 (d, J=1.8, 1H), 8.88 (d, J=1.8, 1H), 10.25 (br s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH:6]([CH3:12])[C:7]([O:9]CC)=[O:8])[N:3]=[CH:2]1.[OH-].[Na+].O>CO>[S:1]1[CH:5]=[C:4]([CH:6]([CH3:12])[C:7]([OH:9])=[O:8])[N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=NC(=C1)C(C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The methanol was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C=NC(=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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